Cas no 93726-81-9 (2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine)

2-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring methoxy and dimethyl functional groups on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural similarity to biologically active amines. The methoxy and dimethyl substitutions enhance its stability and influence its electronic properties, making it a potential intermediate for the development of specialized ligands or pharmacophores. Its well-defined molecular structure allows for precise modifications, facilitating studies in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive amine group, ensuring optimal purity and performance in research applications.
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine structure
93726-81-9 structure
Product name:2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
CAS No:93726-81-9
MF:C11H17NO
MW:179.258783102036
CID:6103844
PubChem ID:55254858

2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
    • Benzeneethanamine, 2-methoxy-4,5-dimethyl-
    • EN300-1834723
    • AKOS006291426
    • 93726-81-9
    • Inchi: 1S/C11H17NO/c1-8-6-10(4-5-12)11(13-3)7-9(8)2/h6-7H,4-5,12H2,1-3H3
    • InChI Key: MCZYGQWEBRSXMT-UHFFFAOYSA-N
    • SMILES: C1(CCN)=CC(C)=C(C)C=C1OC

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.982±0.06 g/cm3(Predicted)
  • Boiling Point: 282.7±35.0 °C(Predicted)
  • pka: 9.97±0.10(Predicted)

2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1834723-1.0g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
1g
$1014.0 2023-06-01
Enamine
EN300-1834723-0.1g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
0.1g
$741.0 2023-09-19
Enamine
EN300-1834723-0.05g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
0.05g
$707.0 2023-09-19
Enamine
EN300-1834723-2.5g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
2.5g
$1650.0 2023-09-19
Enamine
EN300-1834723-5g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
5g
$2443.0 2023-09-19
Enamine
EN300-1834723-10g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
10g
$3622.0 2023-09-19
Enamine
EN300-1834723-1g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
1g
$842.0 2023-09-19
Enamine
EN300-1834723-0.5g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
0.5g
$809.0 2023-09-19
Enamine
EN300-1834723-10.0g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
10g
$4360.0 2023-06-01
Enamine
EN300-1834723-0.25g
2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine
93726-81-9
0.25g
$774.0 2023-09-19

Additional information on 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine

2-(2-Methoxy-4,5-Dimethylphenyl)ethan-1-amine: A Comprehensive Overview

2-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine (CAS No. 93726-81-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 93726-81-9, is characterized by its unique molecular structure and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine.

Chemical Structure and Properties

The molecular formula of 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine is C11H17NO, and its molecular weight is approximately 183.25 g/mol. The compound features a substituted phenyl ring with a methoxy group at the 2-position and two methyl groups at the 4 and 5 positions. The ethylamine side chain attached to the phenyl ring imparts additional functional versatility to the molecule. The presence of these substituents influences the compound's solubility, stability, and reactivity in various chemical environments.

Synthesis Methods

The synthesis of 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. This approach yields high purity products with good yields. Another method involves the reductive amination of 2-methoxy-4,5-dimethylbenzonitrile using hydrogen gas and a palladium catalyst. Recent advancements in catalytic methods have further optimized these synthetic pathways, making them more efficient and environmentally friendly.

Biological Activities

2-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine has been studied for its potential biological activities, including its interactions with various receptors and enzymes. Research has shown that this compound exhibits moderate affinity for serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D1, D2). These interactions suggest that 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine may have applications in treating mood disorders such as depression and anxiety.

In addition to its receptor interactions, 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine has been investigated for its potential neuroprotective effects. Studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Potential Applications

The potential therapeutic applications of 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from animal models have shown promising outcomes in reducing symptoms associated with depression and anxiety disorders. However, further research is needed to fully understand the safety profile and efficacy of this compound in human subjects.

In parallel with clinical trials, researchers are also investigating the use of 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine as a lead compound for drug development. The compound's unique structure and biological activities make it an attractive candidate for optimizing through medicinal chemistry approaches to enhance its therapeutic potential while minimizing side effects.

Safety Considerations

Safety is a critical aspect of any pharmaceutical development process. While early studies suggest that 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine is generally well-tolerated at therapeutic doses, comprehensive toxicological evaluations are ongoing to ensure its safety for long-term use. These evaluations include assessments of acute toxicity, genotoxicity, and chronic toxicity in various animal models.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research into the properties and applications of 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine holds significant promise for advancing our understanding of this compound's potential therapeutic benefits. As more data becomes available from clinical trials and preclinical studies, it is likely that new insights will emerge regarding its mechanisms of action and optimal uses in medical treatments.

In conclusion, 2-(2-methoxy-4,5-dimethylphenyl)ethan-1-amine (CAS No. 93726-81-9) is a versatile compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an intriguing candidate for further investigation and development as a therapeutic agent.

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